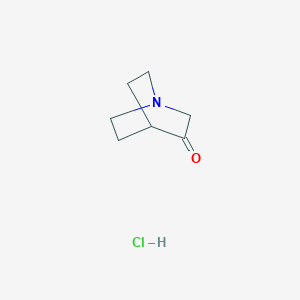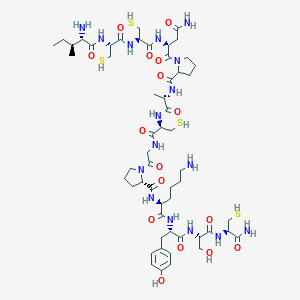
3-奎宁环酮盐酸盐
描述
3-Quinuclidinone hydrochloride: is a bicyclic organic compound with the chemical formula C7H11NO·HCl . It is a derivative of quinuclidine and is known for its unique structure, which includes a nitrogen atom within a bicyclic framework. This compound is often used as an intermediate in organic synthesis and has various applications in medicinal chemistry and industrial processes .
科学研究应用
3-Quinuclidinone hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
3-Quinuclidinone hydrochloride is a bicyclic organic compound . It is used as an intermediate in the synthesis of various pharmaceuticals . .
Mode of Action
It is known that it is a precursor to quinuclidine , which is a compound that has been found to be a catalyst in the Baylis-Hillman reaction .
Biochemical Pathways
It is known that it is used as an intermediate in the synthesis of various pharmaceuticals , suggesting that it may play a role in the biochemical pathways related to these drugs.
Result of Action
It is known that it is used as an intermediate in the synthesis of various pharmaceuticals , suggesting that its action may contribute to the therapeutic effects of these drugs.
Action Environment
It is known that it is used as an intermediate in the synthesis of various pharmaceuticals , suggesting that factors such as temperature, pH, and the presence of other compounds could potentially influence its action.
生化分析
Biochemical Properties
3-Quinuclidinone hydrochloride is involved in biochemical reactions, particularly in the synthesis of chiral alcohols . It is synthesized from 3-quinuclidinone using NADPH-dependent 3-quinuclidinone reductase . The hydrophobicity of certain residues in the enzyme determines the substrate-binding orientation and affinity .
Cellular Effects
While specific cellular effects of 3-Quinuclidinone hydrochloride are not fully documented, it has been used in the synthesis of potential anti-cancer agents . These compounds have shown to decrease cell viability in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of 3-Quinuclidinone hydrochloride involves its conversion to ®-3-quinuclidinol by the enzyme 3-quinuclidinone reductase . This reaction is stereospecific, indicating that the enzyme ensures substrate docking despite its loose interaction with the substrate .
Metabolic Pathways
3-Quinuclidinone hydrochloride is involved in the metabolic pathway that leads to the synthesis of ®-3-quinuclidinol . This process involves the enzyme 3-quinuclidinone reductase and the coenzyme NADPH .
准备方法
Synthetic Routes and Reaction Conditions: 3-Quinuclidinone hydrochloride can be synthesized through several methods. One common method involves the intramolecular condensation of 1-carbethoxymethyl-4-carbethoxypiperidine using potassium ethoxide . Another method includes the reaction of piperidine-4-carboxylic acid with thionyl chloride and ethanol to form ethyl piperidine-4-carboxylate, which is then converted to 3-quinuclidinone hydrochloride .
Industrial Production Methods: In industrial settings, the synthesis of 3-quinuclidinone hydrochloride often involves large-scale reactions under solvent-free conditions. For example, the reaction of 1-ethoxycarbonyl methyl-4-ethyl nipecotate with low-level alkali metal alkoxide in an organic solvent such as methylbenzene or dimethylbenzene, followed by acid extraction and heating with active carbon, yields 3-quinuclidinone .
化学反应分析
Types of Reactions: 3-Quinuclidinone hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as the replacement of a tosylate group with an azide group.
Common Reagents and Conditions:
Major Products:
相似化合物的比较
Quinuclidine: A structurally related compound with one additional bridgehead nitrogen atom.
3-Quinuclidinol: Another derivative of quinuclidine with a hydroxyl group instead of a ketone group.
2-Quinuclidone: An isomer of 3-quinuclidinone with the carbonyl group at a different position.
Uniqueness: 3-Quinuclidinone hydrochloride is unique due to its specific bicyclic structure and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDPHKHXPMDJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061599 | |
| Record name | Quinuclidin-3-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Acros Organics MSDS] | |
| Record name | 3-Quinuclidinone hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19946 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1193-65-3 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azabicyclo(2.2.2)octan-3-one, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1193-65-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-one, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinuclidin-3-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinuclidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical synthetic route for producing 3-Quinuclidinone Hydrochloride?
A1: 3-Quinuclidinone hydrochloride is often synthesized from 4-piperidinecarboxylic acid. The process involves several steps including esterification, N-alkylation, Dieckmann condensation, and hydrolysis, ultimately yielding the desired compound. [, , ] One study reported a 58% overall yield using this method. [] An alternative approach involves oxidizing 3-S-quinuclidinol using a complex of dimethyl sulfide and N-chlorosuccinimide. []
Q2: Can you describe an application of 3-Quinuclidinone Hydrochloride in pharmaceutical synthesis?
A2: 3-Quinuclidinone Hydrochloride serves as a crucial building block in the synthesis of Palonosetron Hydrochloride, a medication used to prevent nausea and vomiting. [] This synthesis involves a reductive amination reaction of 3-Quinuclidinone Hydrochloride with (3,4-dihydronaphthalen-1-yl)methylamine hydrochloride, followed by several additional steps. []
Q3: What are the key reaction conditions for the Aldol condensation step in the synthesis of 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one from 3-Quinuclidinone Hydrochloride?
A3: Research indicates that optimal conditions for this Aldol condensation reaction involve a 1.1:1 molar ratio of potassium carbonate to 3-Quinuclidinone Hydrochloride. [, ] Furthermore, using 30 mL of formalin at 50°C for 70 minutes yielded the highest amount of 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, also known as PRIMA-1. [, ]
Q4: Are there any reported methods for resolving enantiomers of compounds related to 3-Quinuclidinone Hydrochloride?
A4: Yes, researchers have successfully resolved R-3-quinuclidinol, a derivative of 3-Quinuclidinone, using D-(+)-Dibenzoyltartaric acid as a resolving agent in a mixture of acetone and n-propyl alcohol. [] This method produced R-3-quinuclidinol with a 98% enantiomeric excess. [] The R-3-quinuclidinol can then be oxidized to generate 3-Quinuclidinone Hydrochloride. []
Q5: Are there alternative synthesis routes for 3-Quinuclidinone Hydrochloride that offer improved efficiency?
A5: While traditional methods exist, researchers are actively exploring more efficient and simplified routes for synthesizing 3-Quinuclidinone Hydrochloride. [, ] These advancements aim to improve the overall yield and reduce the number of synthetic steps involved. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid](/img/structure/B49415.png)









